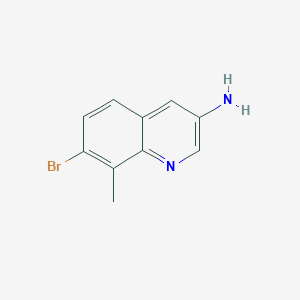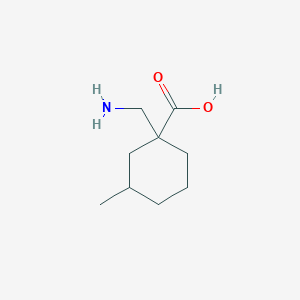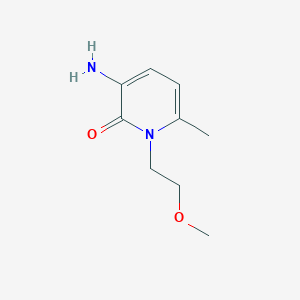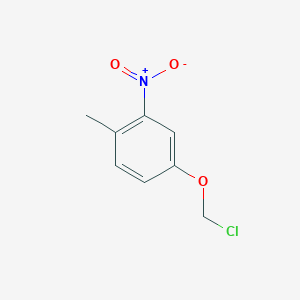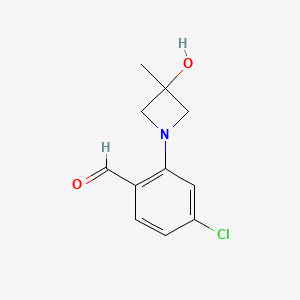
4-Chloro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde is an organic compound characterized by the presence of a chloro-substituted benzaldehyde group and a hydroxy-methylazetidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis might employ continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-Chloro-2-(3-hydroxy-3-methylazetidin-1-yl)benzoic acid.
Reduction: 4-Chloro-2-(3-hydroxy-3-methylazetidin-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Chloro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects and potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorobenzaldehyde: Shares the chloro-substituted benzaldehyde structure but lacks the azetidine moiety.
2-Chloro-4-hydroxybenzaldehyde: Contains a chloro and hydroxy group on the benzaldehyde ring but differs in the position and presence of the azetidine ring.
4-Hydroxy-3-methoxybenzaldehyde: Features a hydroxy and methoxy group on the benzaldehyde ring, differing in functional groups and positions .
Uniqueness
4-Chloro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H12ClNO2 |
|---|---|
Peso molecular |
225.67 g/mol |
Nombre IUPAC |
4-chloro-2-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H12ClNO2/c1-11(15)6-13(7-11)10-4-9(12)3-2-8(10)5-14/h2-5,15H,6-7H2,1H3 |
Clave InChI |
VGWRFKSMISPEAZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(C1)C2=C(C=CC(=C2)Cl)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


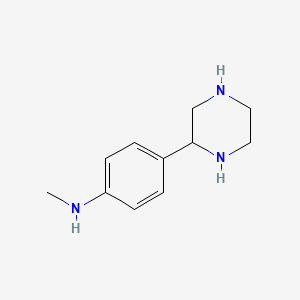
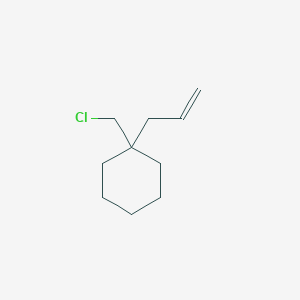
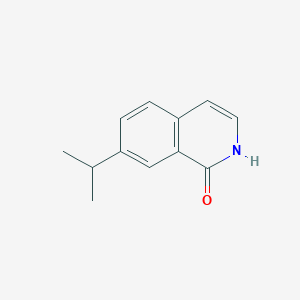
![tert-Butyl N-{7-oxaspiro[5.6]dodec-9-en-2-yl}carbamate](/img/structure/B13195124.png)
![7'-Nitro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13195138.png)
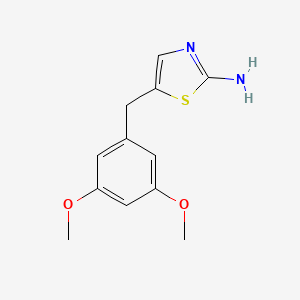
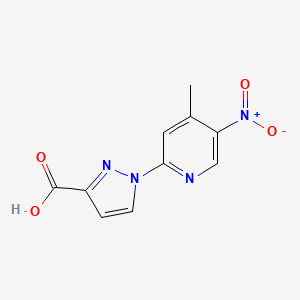

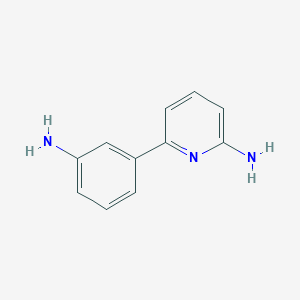
![N-[1-(1,3-benzothiazol-2-yl)propan-2-yl]-2-chloroacetamide](/img/structure/B13195166.png)
